Troparil, (+)-

Description

The exact mass of the compound Troparil, (+)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Troparil, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Troparil, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

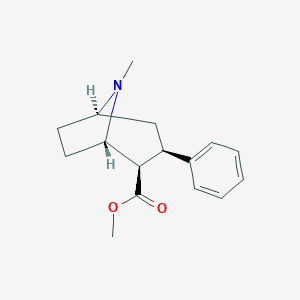

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,2R,3R,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBOXYLBBHNWHL-CBBWQLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336295 | |

| Record name | rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74163-84-1, 50583-05-6 | |

| Record name | rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74163-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troparil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074163841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troparil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050583056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPARIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBH684Y4X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROPARIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11M96D7J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Troparil on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as WIN 35,065-2, is a potent and selective phenyltropane-based dopamine reuptake inhibitor (DRI). Its mechanism of action centers on its high-affinity binding to the dopamine transporter (DAT), a crucial protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking this reuptake process, (+)-Troparil effectively increases the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic neurotransmission. This guide provides a detailed examination of the molecular interactions, pharmacological effects, and experimental methodologies used to characterize the mechanism of action of (+)-Troparil on dopamine transporters.

Core Mechanism of Action: Inhibition of Dopamine Reuptake

The primary mechanism of action of (+)-Troparil is the competitive inhibition of the dopamine transporter (DAT).[1] By binding to the DAT, (+)-Troparil blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, which leads to an increase in the extracellular levels of dopamine.[2] This enhanced dopaminergic signaling is the basis for its stimulant effects.[1] Structurally, (+)-Troparil is a phenyltropane derivative, and its tropane ring is a key feature for its high-affinity binding to the DAT.[3] Unlike cocaine, the phenyl ring in (+)-Troparil is directly connected to the tropane ring, a structural feature that contributes to its longer duration of action.[4]

Quantitative Pharmacological Data

The affinity of (+)-Troparil for the dopamine transporter and its potency in inhibiting dopamine uptake have been quantified in various studies. The following tables summarize key quantitative data, providing a comparison with cocaine, a well-known dopamine reuptake inhibitor.

Table 1: Binding Affinity (Ki) for the Dopamine Transporter (DAT)

| Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |

| (+)-Troparil | 49.8 ± 2.2 | Rat Striatum | [3H]WIN 35,428 | [2] |

| (+)-Troparil | 4.2 | Not Specified | Not Specified | [1] |

| Cocaine | 241 ± 18 | Rat Striatum | [3H]WIN 35,428 | [2] |

| Cocaine | 89 | Not Specified | Not Specified | [1] |

Note: Discrepancies in Ki values can arise from different experimental conditions and methodologies.

Table 2: Inhibition of Dopamine Uptake (IC50)

| Compound | IC50 (nM) | Species/Tissue/Cell Line | Assay Type | Reference |

| (+)-Troparil | Data not available in cited sources | |||

| Cocaine | Data not available in cited sources |

Specific IC50 values for (+)-Troparil from primary literature with a direct comparison to cocaine under identical conditions were not available in the searched resources. However, it is consistently reported that (+)-Troparil is several times more potent than cocaine at inhibiting dopamine uptake.[4]

Experimental Protocols

The characterization of (+)-Troparil's mechanism of action relies on well-established experimental procedures. The following are detailed methodologies for key assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor or transporter. For (+)-Troparil, [3H]WIN 35,428, its radiolabeled form, is commonly used.

Objective: To determine the binding affinity (Ki) of (+)-Troparil for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

[3H]WIN 35,428 (radioligand)

-

Unlabeled (+)-Troparil and other competing ligands

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet (P2 fraction) rich in DAT.[5] Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of unlabeled (+)-Troparil (or other competitor). For determining total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a potent DAT inhibitor like GBR 12909.[6]

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.[8]

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

Objective: To determine the potency (IC50) of (+)-Troparil in inhibiting dopamine uptake.

Materials:

-

Fresh or frozen brain tissue (e.g., mouse or rat striatum)[9]

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)[9]

-

Uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4)[9]

-

[3H]Dopamine

-

Unlabeled (+)-Troparil and other test compounds

-

Cocaine or another potent DAT inhibitor (for determining non-specific uptake)[9]

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.[10]

-

Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (+)-Troparil or vehicle at 37°C for a short period.[10]

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.[9]

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[10]

-

Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.[10]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor like cocaine) from the total uptake. Plot the percent inhibition of specific uptake against the logarithm of the (+)-Troparil concentration to determine the IC50 value.

Downstream Signaling Pathways

The inhibition of the dopamine transporter by (+)-Troparil leads to an accumulation of extracellular dopamine, which then acts on postsynaptic and presynaptic dopamine receptors (D1-D5). The subsequent activation of these G-protein coupled receptors initiates intracellular signaling cascades. While direct studies on the specific downstream signaling effects of (+)-Troparil are limited, the consequences of increased dopaminergic tone are well-characterized and are likely to be initiated by (+)-Troparil.

Dopamine Receptor-Mediated Signaling

Increased synaptic dopamine resulting from DAT inhibition by (+)-Troparil will primarily activate D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

-

D1-like Receptor Activation: These receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[]

-

D2-like Receptor Activation: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12]

Putative Downstream Effects on PKC and ERK/MAPK Pathways

While direct evidence for (+)-Troparil's influence is lacking, the modulation of dopamine receptors is known to impact Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) signaling pathways.

-

Protein Kinase C (PKC): Activation of certain dopamine receptor subtypes, particularly through Gq-coupled pathways which can be engaged by D1-D2 receptor heteromers, can lead to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), the latter of which activates PKC. PKC, in turn, can phosphorylate various substrates, including the DAT itself, which can modulate its function and trafficking.[5]

-

ERK/MAPK Pathway: The ERK/MAPK pathway is a critical signaling cascade involved in synaptic plasticity and gene expression. Its activation by dopamine receptor stimulation is complex and can be mediated through both PKA-dependent and independent mechanisms. For instance, D1 receptor activation can lead to ERK phosphorylation, a process that can be modulated by glutamate co-signaling and the inhibition of phosphatases like STEP (striatal-enriched tyrosine phosphatase).[][13]

Conclusion

(+)-Troparil exerts its effects primarily through the potent and selective inhibition of the dopamine transporter. This action leads to an elevation of synaptic dopamine levels, thereby amplifying dopaminergic neurotransmission. The quantitative data demonstrate its higher affinity for the DAT compared to cocaine. The experimental protocols detailed herein provide a framework for the continued investigation of (+)-Troparil and other phenyltropane-based dopamine reuptake inhibitors. While the direct downstream signaling consequences of (+)-Troparil binding are an area for further research, its ability to increase extracellular dopamine implicates the involvement of canonical dopamine receptor-mediated signaling pathways, including those involving PKA, and potentially PKC and ERK/MAPK. This comprehensive understanding of (+)-Troparil's mechanism of action is crucial for its application in neuroscience research and for the development of novel therapeutics targeting the dopamine system.

References

- 1. Buy Troparil [smolecule.com]

- 2. Buy Troparil (EVT-368529) | 50372-80-0 [evitachem.com]

- 3. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Troparil - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. kirj.ee [kirj.ee]

- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]

Synthesis and chemical characterization of (+)-Troparil

An In-depth Technical Guide on the Synthesis and Chemical Characterization of (+)-Troparil

Introduction

(+)-Troparil, also known by its systematic IUPAC name methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a potent stimulant and a phenyltropane-based dopamine reuptake inhibitor (DRI).[1][2] It is structurally related to cocaine but possesses a more stable carbon-carbon bond between the phenyl group and the tropane ring, in contrast to the hydrolyzable ester linkage in cocaine.[1] This structural modification eliminates local anesthetic properties and contributes to a longer duration of action and slightly lower cardiotoxicity compared to cocaine.[1][2] Due to its high affinity for the dopamine transporter (DAT), Troparil serves as a valuable tool in scientific research for studying DAT function and the mechanisms of stimulant drugs.[1][3][4] This guide provides a comprehensive overview of the synthesis and detailed chemical characterization of (+)-Troparil for researchers and drug development professionals.

Synthesis of (+)-Troparil

The most common and established method for synthesizing (+)-Troparil involves the reaction of methylecgonidine with a Grignard reagent, specifically phenylmagnesium bromide.[1][3][5] This organometallic reaction facilitates the formation of a new carbon-carbon bond, attaching the phenyl group to the tropane ring system.[5] An alternative, though less detailed in the literature, route begins with tropinone, which is then converted to Troparil through a series of reactions including reduction and esterification.[6]

The primary synthesis pathway is outlined below:

Caption: Synthesis pathway of (+)-Troparil via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of (+)-Troparil from methylecgonidine and phenylmagnesium bromide.

Materials:

-

Methylecgonidine

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of bromobenzene in anhydrous ether dropwise via a dropping funnel. A small crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium has mostly dissolved, forming a cloudy grey solution of phenylmagnesium bromide.

-

Reaction with Methylecgonidine: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methylecgonidine in anhydrous ether and add it dropwise to the stirred Grignard solution. Precise control over temperature is critical to ensure successful product formation.[5]

-

Workup and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. Further purification is achieved using column chromatography or recrystallization to isolate pure (+)-Troparil.[6]

Safety Precautions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under strictly anhydrous conditions. Diethyl ether is extremely flammable. Handle all reagents in a well-ventilated fume hood.

Chemical Characterization

The identity, purity, and structure of the synthesized (+)-Troparil must be confirmed through various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation, while chromatographic techniques assess purity.[5][6]

Caption: General workflow for the chemical characterization of (+)-Troparil.

Physicochemical Properties

(+)-Troparil is typically isolated as a white crystalline powder.[5] It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.[5]

| Property | Value | Reference |

| IUPAC Name | methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | [3][5] |

| Molecular Formula | C₁₆H₂₁NO₂ | [1][5] |

| Molecular Weight | 259.34 g/mol | [3][5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 190 to 191 °C | [1] |

Spectroscopic and Chromatographic Data

Spectroscopic analysis provides detailed information about the molecular structure of (+)-Troparil.[6]

| Technique | Data | Reference |

| ¹H NMR | Provides information on proton environments and their connectivity. | [6][7] |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | [6][7] |

| LC-HRMS/MS | Protonated parent ion [M+H]⁺ detected at m/z 260.1645. | [7] |

| X-ray Crystallography | Confirms the tropane ring adopts a boat conformation with the phenyl group in an equatorial position. | [3] |

Experimental Protocol: High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS/MS)

This protocol is based on methodologies used for the analysis of Troparil and related compounds.[7][8]

Instrumentation & Reagents:

-

High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., QTOF or Orbitrap).

-

C18 reverse-phase analytical column (e.g., 100 x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: Water/acetonitrile/formic acid (90/10/0.1, v/v/v).

-

Mobile Phase B: Methanol/acetonitrile/formic acid (90/10/0.1, v/v/v).

-

Sample of synthesized (+)-Troparil dissolved in a suitable solvent (e.g., methanol).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified (+)-Troparil in the mobile phase or a compatible solvent.

-

Chromatography: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B). Inject the sample. Run a linear gradient elution to separate the components. A typical gradient might be: 10% B to 90% B over 5 minutes, hold at 90% B for 3 minutes, then return to 10% B and re-equilibrate.[8]

-

Mass Spectrometry: Perform mass analysis in positive ionization mode.[7] Set the instrument to acquire full scan data over a range of m/z 100-500. For structural confirmation, use a data-dependent acquisition (DDA) mode to acquire MS/MS fragmentation spectra for the most intense ions, particularly the protonated molecular ion of Troparil (m/z 260.16).[7]

-

Data Analysis: Process the data to identify the peak corresponding to (+)-Troparil based on its retention time and the accurate mass of its protonated molecular ion [M+H]⁺ (m/z 260.1645).[7] Analyze the MS/MS spectrum to confirm the structure through characteristic fragmentation patterns.

Mechanism of Action at the Dopamine Transporter (DAT)

(+)-Troparil's primary biological activity is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT).[3][4] This action increases the concentration and residence time of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. Its binding affinity for DAT is several times more potent than that of cocaine.[1]

Caption: Simplified mechanism of (+)-Troparil at the dopaminergic synapse.

References

- 1. Troparil - Wikipedia [en.wikipedia.org]

- 2. Troparil CAS#: 74163-84-1 [m.chemicalbook.com]

- 3. Buy Troparil | 50372-80-0 [smolecule.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Buy Troparil (EVT-368529) | 50372-80-0 [evitachem.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Selectivity of (+)-Troparil for DAT, SERT, and NET

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as (–)-2β-Carbomethoxy-3β-phenyltropane or WIN 35,065-2, is a potent phenyltropane-based dopamine reuptake inhibitor (DRI) utilized extensively in scientific research.[1][2] As a structural analog of cocaine, it was developed with the aim of separating the stimulant properties from the adverse toxic and local anesthetic effects of cocaine.[1] (+)-Troparil primarily exerts its effects by binding to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[2] It also interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET), albeit with different affinities.[2] This technical guide provides a comprehensive overview of the binding affinity and selectivity of (+)-Troparil for these three critical monoamine transporters.

Data Presentation: Binding Affinity and Selectivity

The binding affinity of (+)-Troparil for the dopamine, serotonin, and norepinephrine transporters is typically quantified using inhibition constants (Kᵢ) derived from in vitro radioligand binding assays. These values indicate the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target transporter. A lower Kᵢ value signifies a higher binding affinity.

Table 1: Binding Affinity (Kᵢ, nM) of (+)-Troparil for Monoamine Transporters

| Transporter | Radioligand Used | Kᵢ (nM) | Reference Species |

| DAT | [³H]WIN 35,428 | 1.2 | Not Specified |

| SERT | Not Specified | >1000 | Not Specified |

| NET | Not Specified | ~10-fold lower affinity than DAT | Not Specified |

Note: The data presented is compiled from multiple sources and should be considered representative. The Kᵢ for SERT and NET are often reported relative to DAT affinity.

Table 2: Selectivity Ratios of (+)-Troparil

| Selectivity Ratio | Value |

| SERT/DAT | >800 |

| NET/DAT | ~10 |

The selectivity ratio is calculated by dividing the Kᵢ value for the off-target transporter by the Kᵢ value for the primary target transporter. A higher ratio indicates greater selectivity for the primary target. The available data consistently demonstrates that (+)-Troparil is highly selective for the dopamine transporter over the serotonin transporter.[3] Interestingly, some evidence suggests that its affinity for the norepinephrine transporter is higher than that for the dopamine transporter, a unique characteristic among many phenyltropanes.[4]

Experimental Protocols

The determination of binding affinities for (+)-Troparil at DAT, SERT, and NET relies on competitive radioligand binding assays. These assays measure the ability of the unlabeled drug ((+)-Troparil) to displace a radiolabeled ligand that specifically binds to the transporter of interest.

Dopamine Transporter (DAT) Binding Assay

A common method for assessing binding to DAT involves a competitive binding assay using [³H]WIN 35,428, a potent cocaine analog that binds with high affinity to the DAT.[5][6]

Experimental Workflow:

Workflow for DAT Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue rich in dopamine transporters, such as the rat striatum, or from cell lines stably expressing the human dopamine transporter (hDAT). The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[7]

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [³H]WIN 35,428 and varying concentrations of unlabeled (+)-Troparil.[5]

-

Control Groups:

-

Total Binding: Membranes and radioligand only.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to block all specific binding.[6]

-

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[6]

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[8]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

-

Data Analysis: The concentration of (+)-Troparil that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Serotonin Transporter (SERT) Binding Assay

For determining binding affinity to SERT, a similar competitive binding assay is employed, commonly using [³H]citalopram or another selective SERT radioligand.[9]

Experimental Workflow:

Workflow for SERT Radioligand Binding Assay

Detailed Methodology:

The protocol is analogous to the DAT binding assay, with the following key differences:

-

Membrane Source: Membranes are typically prepared from brain regions with high SERT density, such as the cortex, or from cell lines expressing recombinant human SERT (hSERT).[9]

-

Radioligand: A SERT-selective radioligand, such as [³H]citalopram, is used.[9]

-

Non-specific Binding Control: A high concentration of a potent and selective SERT inhibitor, like fluoxetine or paroxetine, is used to define non-specific binding.[9]

Norepinephrine Transporter (NET) Binding Assay

Binding affinity for NET is commonly determined using [³H]nisoxetine as the radioligand in a competitive binding assay.[7][8]

Experimental Workflow:

Workflow for NET Radioligand Binding Assay

Detailed Methodology:

The protocol follows the same principles as the DAT and SERT assays, with specific modifications for NET:

-

Membrane Source: Brain regions rich in NET, such as the hippocampus or cortex, or cell lines expressing human NET (hNET) are used.[8]

-

Radioligand: [³H]nisoxetine is a commonly used radioligand for NET binding studies.[7][8]

-

Non-specific Binding Control: A high concentration of a selective NET inhibitor, such as desipramine, is used to determine non-specific binding.[8]

Signaling Pathways

The primary mechanism of action of (+)-Troparil is the inhibition of monoamine reuptake, which leads to an accumulation of dopamine, and to a lesser extent norepinephrine and serotonin, in the synaptic cleft. This increased availability of neurotransmitters enhances their signaling through postsynaptic receptors. While direct downstream signaling events specifically triggered by (+)-Troparil binding are not extensively characterized, its inhibitory action on the transporters modulates several well-established intracellular signaling cascades.

Dopamine Transporter (DAT) Signaling Modulation

Inhibition of DAT by (+)-Troparil leads to a sustained increase in synaptic dopamine levels. This elevated dopamine concentration results in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulate downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA and phospholipase C/IP₃/DAG/PKC pathways. These pathways ultimately influence gene expression and neuronal excitability.

Modulation of Dopaminergic Signaling by (+)-Troparil

Serotonin Transporter (SERT) Signaling Modulation

By weakly inhibiting SERT, (+)-Troparil can lead to a modest increase in synaptic serotonin levels. This can result in the activation of various postsynaptic serotonin receptors (e.g., 5-HT₁, 5-HT₂, etc.), which are coupled to different G-proteins and intracellular signaling cascades, including the PKA, PKC, and MAPK/ERK pathways. These pathways play crucial roles in regulating mood, anxiety, and cognition.

Modulation of Serotonergic Signaling by (+)-Troparil

Norepinephrine Transporter (NET) Signaling Modulation

Inhibition of NET by (+)-Troparil increases the synaptic concentration of norepinephrine. This leads to enhanced activation of adrenergic receptors on the postsynaptic membrane, which can modulate various downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA system. These pathways are involved in regulating attention, arousal, and mood.

Modulation of Noradrenergic Signaling by (+)-Troparil

Conclusion

(+)-Troparil is a valuable research tool characterized by its high affinity and selectivity for the dopamine transporter. Its potent inhibition of dopamine reuptake, coupled with a distinct selectivity profile across the monoamine transporters, makes it a subject of significant interest in the fields of neuropharmacology and drug development. The standardized radioligand binding assays detailed in this guide provide a robust framework for quantifying its interaction with DAT, SERT, and NET. While the direct downstream signaling effects of (+)-Troparil are an area for further investigation, its primary mechanism of modulating monoaminergic neurotransmission through reuptake inhibition is well-established. This guide serves as a technical resource for professionals seeking to understand and investigate the complex pharmacology of (+)-Troparil.

References

- 1. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Buy Troparil | 50372-80-0 [smolecule.com]

- 4. Troparil - Wikipedia [en.wikipedia.org]

- 5. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Pharmacological Profile of (+)-Troparil: A Pure Stimulant Targeting Monoamine Transporters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Troparil ((+)-2β-Carbomethoxy-3β-phenyltropane, also known as WIN 35,065-2) is a potent synthetic stimulant that acts as a high-affinity ligand for monoamine transporters. Structurally related to cocaine, (+)-Troparil distinguishes itself as a "pure stimulant" by lacking the local anesthetic effects associated with cocaine due to the absence of an ester linkage at the C4 position of the tropane ring.[1] This key structural difference also contributes to a reduced cardiotoxicity profile compared to cocaine.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in the synapse.[2][3] (+)-Troparil also exhibits affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), albeit with lower potency for the latter.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Troparil, including its binding affinities, functional activities, and the experimental methodologies used to characterize these properties.

Pharmacological Profile

(+)-Troparil's stimulant properties are primarily attributed to its potent inhibition of the dopamine transporter, which is significantly greater than that of cocaine.[1] It also interacts with the norepinephrine and serotonin transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4]

In Vitro Binding Affinities

Table 1: Binding Affinities (Ki, nM) of Phenyltropane Analogs for the Dopamine Transporter (DAT)

| Compound/Analog | Ki (nM) for DAT | Reference |

| 2-substituted 3β-phenyltropanes | 11-22 | [5] |

| (-)-19a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane) | 33 | [6] |

| (+)-20a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane) | 60 | [6] |

| 21b (6β-methyl-3β-benzyl-2β-[(methoxycarbonyl)methyl]tropane) | 57 | [6] |

Note: Data presented are for analogs of (+)-Troparil and are intended to be representative of the phenyltropane class of compounds.

In Vitro Functional Activity

Synaptosomal uptake assays are used to measure the functional potency of a compound in inhibiting the reuptake of neurotransmitters. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Table 2: Functional Inhibition (IC50, nM) of Monoamine Uptake by Phenyltropane Analogs

| Compound/Analog | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |

| RTI-113 | 0.6 | 29.8 | 1.6 | [7] |

| Unsaturated ester 7 (a 2-substituted 3β-phenyltropane) | Weak relative to binding affinity (IC50/Ki = 10.2) | Not Reported | Not Reported | [5] |

| (-)-19a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane) | More potent than cocaine | Not Reported | Not Reported | [6] |

| (+)-20a (6-unsubstituted-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane) | More potent than cocaine | Not Reported | Not Reported | [6] |

Note: Data presented are for analogs of (+)-Troparil and are intended to be representative of the phenyltropane class of compounds. The IC50 values can vary between different studies and experimental conditions.

Pharmacokinetic Profile

Detailed pharmacokinetic data for (+)-Troparil, such as its half-life, bioavailability, and excretion routes, are not extensively documented in publicly available literature. However, its chemical structure, which lacks the hydrolyzable ester group found in cocaine, suggests a longer duration of action.[1] Metabolic studies in rat urine and human liver S9 fractions have identified demethylation and hydroxylation of the tropane ring as primary phase I metabolic pathways, followed by phase II glucuronidation.[8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of (+)-Troparil.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the Ki value of (+)-Troparil for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Membrane preparation from the above cells

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET)

-

(+)-Troparil

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, Paroxetine for SERT, Desipramine for NET).

-

Competitive Binding: Radioligand, membrane preparation, and serial dilutions of (+)-Troparil.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of radioligand binding at each concentration of (+)-Troparil. Plot the percent inhibition against the log concentration of (+)-Troparil to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This protocol details a method to determine the IC50 value of (+)-Troparil for the inhibition of dopamine, norepinephrine, and serotonin uptake into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin

-

(+)-Troparil

-

Selective uptake inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in KRH buffer.

-

Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with either vehicle or varying concentrations of (+)-Troparil.

-

Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

-

Incubation: Incubate at 37°C for a short period (typically 1-5 minutes).

-

Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold KRH buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a selective inhibitor) from the total uptake. Determine the percentage of inhibition for each concentration of (+)-Troparil. Plot the percentage of inhibition against the log concentration of (+)-Troparil and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the use of in vivo microdialysis to measure the effect of (+)-Troparil on extracellular dopamine levels in the striatum of a freely moving rat.[10][11][12]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

(+)-Troparil

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the striatum and allow the animal to recover for 24-48 hours.[12]

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.[12]

-

Drug Administration: Administer (+)-Troparil systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Administration Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect.[12]

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot against time to visualize the effect of (+)-Troparil on extracellular dopamine.

Mandatory Visualizations

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the proposed signaling cascade following the inhibition of the dopamine transporter by (+)-Troparil.

Caption: Dopamine transporter inhibition by (+)-Troparil and downstream signaling.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the workflow for determining the binding affinity of (+)-Troparil.

Caption: Workflow for determining Ki of (+)-Troparil via radioligand binding.

Logical Relationship of (+)-Troparil's Stimulant Action

This diagram illustrates the logical progression from the molecular action of (+)-Troparil to its physiological effect.

Caption: Logical flow of (+)-Troparil's stimulant mechanism of action.

Conclusion

(+)-Troparil is a potent dopamine reuptake inhibitor with a pharmacological profile that distinguishes it as a pure stimulant. Its high affinity for the dopamine transporter, coupled with a longer duration of action and reduced cardiotoxicity compared to cocaine, makes it a valuable research tool for investigating the mechanisms of stimulant action and the role of the dopamine system in various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of (+)-Troparil and other novel monoamine transporter ligands. Further research is warranted to fully elucidate its pharmacokinetic profile and the precise downstream signaling cascades that mediate its complex behavioral effects.

References

- 1. Troparil - Wikipedia [en.wikipedia.org]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [scholarship.miami.edu]

- 7. benchchem.com [benchchem.com]

- 8. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural and Pharmacological Distinctions Between (+)-Troparil and Cocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of (+)-Troparil and cocaine, focusing on the critical structural differences that dictate their distinct pharmacological profiles. The document outlines their core molecular structures, comparative binding affinities for monoamine transporters, and the experimental methodologies used to determine these properties.

Core Structural Differences

At the heart of their divergent pharmacological activities lies a fundamental difference in their molecular architecture. Both (+)-Troparil and cocaine are tropane alkaloids, sharing a common bicyclic 8-azabicyclo[3.2.1]octane core structure.[1][2] The critical distinction resides at the 3β position of this tropane ring.

-

Cocaine : Possesses a benzoyloxy (benzoyl ester) group at the 3β position.[1][3] This ester linkage is metabolically labile and susceptible to hydrolysis by plasma and liver esterases, contributing to cocaine's relatively short half-life (0.7–1.5 hours) and the formation of inactive metabolites like benzoylecgonine.[3][4] This ester group is also responsible for cocaine's local anesthetic properties, which arise from its ability to block voltage-gated sodium channels.[4][5]

-

(+)-Troparil (WIN 35,065-2) : Features a phenyl group attached directly to the 3β position via a stable, non-hydrolyzable carbon-carbon bond.[2][6] This structural modification removes the local anesthetic effects seen with cocaine and significantly increases the molecule's metabolic stability, leading to a longer duration of action.[6] This change is the primary reason for Troparil's classification as a "pure" stimulant.[6]

Both molecules feature a carbomethoxy group at the 2β position, which is understood to be a key motif for interaction with the dopamine transporter (DAT).[7]

Visualization of Structural Differences

The following diagram illustrates the key structural divergence between the two compounds.

Caption: Core structural comparison of Cocaine and (+)-Troparil.

Pharmacological Profile: A Quantitative Comparison

The primary mechanism of action for both compounds is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][8] This inhibition blocks the reuptake of neurotransmitters from the synaptic cleft, leading to enhanced and prolonged signaling.[8] However, their potencies and selectivities differ significantly. (+)-Troparil is a more potent dopamine reuptake inhibitor than cocaine.[2][6]

| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (SERT/DAT) |

| Cocaine | DAT | 241 ± 18 | ~10 |

| SERT | ~2410 (Varies) | ||

| NET | (Varies) | ||

| (+)-Troparil | DAT | 49.8 ± 2.2 | ~85 |

| SERT | ~4233 (Varies) | ||

| NET | (Varies) |

Data compiled from multiple sources indicating general consensus. Absolute values may vary between specific assays. Troparil demonstrates an 85-fold greater selectivity for DAT over SERT, compared to cocaine's 10-fold selectivity.[9]

Mechanism of Action at the Dopaminergic Synapse

Both molecules act as competitive inhibitors at the dopamine transporter. By binding to DAT, they prevent the reuptake of dopamine, leading to its accumulation in the synaptic cleft and causing the characteristic stimulant effects.[8][10] It is believed that the protonated form of the tropane nitrogen engages in an ionic interaction with an aspartate residue (Asp79) within the transporter's binding site.[11]

Caption: Mechanism of DAT inhibition by (+)-Troparil and Cocaine.

Key Experimental Protocols

The quantitative data presented above are typically derived from two primary types of in vitro assays: competitive radioligand binding assays and synaptosome uptake assays.

Protocol: Competitive Radioligand Binding Assay for DAT Affinity (Kᵢ)

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., (+)-Troparil) for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.

1. Membrane Preparation:

- Homogenize striatal tissue from rodent brains (a region rich in DAT) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

- Resuspend the pellet (crude membrane fraction) in assay buffer and store at -80°C. Protein concentration is determined via a Bradford or BCA assay.

2. Binding Assay:

- In a 96-well plate, combine:

- 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

- 50 µL of the radioligand (e.g., [³H]WIN 35,428, a high-affinity cocaine analog) at a fixed concentration near its Kₔ value.

- 50 µL of competing ligand ((+)-Troparil or cocaine) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

- 50 µL of the prepared membrane suspension (typically 50-100 µg of protein).

- Total Binding: Wells containing only buffer, radioligand, and membrane.

- Non-specific Binding (NSB): Wells containing a high concentration of a non-radiolabeled ligand (e.g., 10 µM GBR-12909 or cocaine) to saturate all specific binding sites.

- Incubate the plate at room temperature or 4°C for 60-120 minutes to reach equilibrium.

3. Data Collection & Analysis:

- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

- Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

- Specific Binding = Total Binding - Non-specific Binding.

- Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of competing ligand that displaces 50% of the radioligand).

- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization of Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structural divergence between (+)-Troparil and cocaine, specifically the replacement of a hydrolyzable benzoyl ester with a stable phenyl group, is the defining factor that shapes their pharmacological profiles. This single modification enhances metabolic stability, increases potency and selectivity for the dopamine transporter, and eliminates the local anesthetic effects characteristic of cocaine. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics targeting the dopamine transporter for conditions such as ADHD, depression, and substance use disorders, while potentially mitigating the toxicity and abuse liability associated with cocaine.

References

- 1. projects.mnopera.org [projects.mnopera.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Cocaine and crack drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. mdpi.com [mdpi.com]

- 5. Cocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Troparil - Wikipedia [en.wikipedia.org]

- 7. List of cocaine analogues - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Cocaine Hydrochloride? [synapse.patsnap.com]

- 9. Buy Troparil (EVT-368529) | 50372-80-0 [evitachem.com]

- 10. Pharmacological approaches to cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Is Cocaine Protonated When it Binds to the Dopamine Transporter? - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Troparil CAS number and molecular formula

An In-Depth Technical Guide to (-)-Troparil for Researchers, Scientists, and Drug Development Professionals

Core Compound Information

(-)-Troparil is a synthetic phenyltropane derivative that acts as a powerful and selective dopamine reuptake inhibitor (DRI).[1] Developed in the 1970s as an analog of cocaine, its primary research applications are in the study of the dopamine transporter (DAT) and the neurobiology of stimulant drugs.[2] Structurally, it is distinguished from cocaine by the absence of a benzoyl ester, which contributes to its longer duration of action and reduced cardiotoxicity.[1]

| Identifier | Value |

| CAS Number | 50372-80-0[3][4] |

| Molecular Formula | C₁₆H₂₁NO₂[3][4] |

| Molecular Weight | 259.34 g/mol [3][4] |

| IUPAC Name | methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate[3][4] |

| Synonyms | (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, β-CPT[2][1] |

Quantitative Pharmacological Data

(-)-Troparil exhibits a high affinity for the dopamine transporter, with significantly greater potency than cocaine. Its selectivity for the dopamine transporter over other monoamine transporters is a key feature of its pharmacological profile.

| Parameter | Value | Species/Assay Condition |

| DAT Affinity (Kᵢ) | 49.8 ± 2.2 nM[3] | Not specified |

| DAT Dissociation Constant (Kᵈ) | 0.14 ± 0.01 nM (high-affinity component)[4] | Not specified |

| DAT vs SERT Selectivity | 85-fold greater selectivity for DAT over SERT[3] | Not specified |

| Cocaine DAT Affinity (Kᵢ) | 241 ± 18 nM[3] | For comparison |

| Cocaine DAT vs SERT Selectivity | 10-fold selectivity for DAT over SERT[3] | For comparison |

Experimental Protocols and Methodologies

Synthesis of (-)-Troparil

The synthesis of (-)-Troparil is a multi-step process that requires careful control of reaction conditions.[3][5]

-

Preparation of the Grignard Reagent : Phenylmagnesium bromide is prepared from the reaction of phenyl bromide with magnesium in an anhydrous ether solvent.

-

Grignard Reaction : The prepared phenylmagnesium bromide is then reacted with methylecgonidine under strictly anhydrous conditions. This step forms the crucial carbon-carbon bond between the phenyl group and the tropane ring.[3]

-

Workup and Purification : The reaction mixture is quenched with water, followed by extraction of the crude product into an organic solvent. Purification is typically achieved through techniques such as column chromatography or recrystallization to yield pure (-)-Troparil.[3]

Dopamine Transporter (DAT) Binding Assay

This in vitro assay is used to determine the binding affinity of (-)-Troparil for the dopamine transporter.

-

Cell Culture : A stable cell line expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, is cultured to a suitable confluency.

-

Radioligand Binding : Cell membranes are incubated with a radiolabeled ligand that binds to DAT, such as [³H]WIN 35,428 or [³H]dopamine.

-

Competitive Binding : The assay is performed in the presence of varying concentrations of (-)-Troparil to determine its ability to displace the radioligand.

-

Detection and Analysis : The amount of bound radioactivity is measured using a scintillation counter. The data is then analyzed to calculate the inhibition constant (Kᵢ) of (-)-Troparil, which is a measure of its binding affinity.

In Vivo Microdialysis for Measuring Extracellular Dopamine

In vivo microdialysis is a technique used to measure neurotransmitter levels in the brain of a freely moving animal.

-

Surgical Implantation of Microdialysis Probe : A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the striatum or nucleus accumbens, of an anesthetized animal (e.g., a rat).

-

Perfusion : The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[6]

-

Dialysate Collection : Extracellular molecules, including dopamine, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate). Samples are collected at regular intervals (e.g., every 20 minutes).[6]

-

Drug Administration : (-)-Troparil is administered to the animal (e.g., via intraperitoneal injection) to observe its effect on dopamine levels.

-

Analysis : The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Visualizations

Mechanism of Action of (-)-Troparil

Caption: Mechanism of action of (-)-Troparil at the dopaminergic synapse.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment with (-)-Troparil.

References

(+)-Troparil Tartrate Salt: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

(+)-Troparil, a phenyltropane-based dopamine reuptake inhibitor (DRI), is a valuable tool in neuroscience research for studying the dopamine transporter (DAT) and the mechanisms of stimulant action.[1][2][3] The tartrate salt is a commonly used form of this compound.[2][3] This technical guide provides a comprehensive overview of the known solubility and stability properties of (+)-Troparil tartrate salt. Due to a lack of publicly available quantitative data, this document emphasizes best-practice experimental protocols for determining these essential physicochemical characteristics. Furthermore, it details the underlying mechanism of action of Troparil to provide a complete context for its use in research and development.

Introduction

(+)-Troparil, also known as WIN 35,065-2, is a synthetic analog of cocaine that exhibits potent and selective inhibition of the dopamine transporter.[2][4] Unlike cocaine, Troparil lacks the ester linkage, which removes the local anesthetic effect and reduces cardiotoxicity, making it a "pure" stimulant.[2][3] It is several times more potent than cocaine as a dopamine reuptake inhibitor.[2][3] These properties make (+)-Troparil a critical compound for investigating the neurobiology of dopamine, addiction, and various neurological disorders.

The selection of a salt form is a critical step in drug development, influencing a compound's solubility, stability, and bioavailability. While the tartrate salt of (+)-Troparil is frequently utilized, detailed physicochemical data is not widely published. This guide aims to bridge this gap by providing researchers with the foundational knowledge and methodologies required to characterize (+)-Troparil tartrate salt.

Solubility Properties

Quantitative Solubility Data

To facilitate research, the following tables are provided as templates for the systematic evaluation and presentation of solubility data for (+)-Troparil tartrate salt.

Table 1: Equilibrium Solubility of (+)-Troparil Tartrate Salt in Various Solvents at 25°C

| Solvent System | pH (for aqueous systems) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | Data not available | Data not available | |

| 0.1 N HCl | Data not available | Data not available | |

| Phosphate Buffer | 7.4 | Data not available | Data not available |

| Ethanol | Data not available | Data not available | |

| Methanol | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |

| Propylene Glycol | Data not available | Data not available |

Table 2: Temperature Dependence of Solubility of (+)-Troparil Tartrate Salt in Water

| Temperature (°C) | Solubility (mg/mL) |

| 4 | Data not available |

| 25 | Data not available |

| 37 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of (+)-Troparil tartrate salt using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of (+)-Troparil tartrate salt in a given solvent at a specific temperature.

Materials:

-

(+)-Troparil tartrate salt

-

Selected solvents (e.g., water, buffers, ethanol)

-

Vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (+)-Troparil tartrate salt to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration curve range of the HPLC method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of Troparil. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile/methanol) is a common starting point.

-

Prepare a series of standard solutions of (+)-Troparil tartrate salt of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in mg/mL and/or mol/L.

-

Caption: Experimental workflow for solubility determination.

Stability Properties

The stability of a pharmaceutical salt is crucial for its shelf-life and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For (+)-Troparil tartrate, potential degradation pathways could include oxidation or hydrolysis, although the absence of an ester group makes it more stable to hydrolysis than cocaine.[2][3]

Stability Data

Table 3: Solid-State Stability of (+)-Troparil Tartrate Salt under Accelerated Conditions (e.g., 40°C / 75% RH)

| Time (months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | Initial observation | Initial value | Initial value |

| 1 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

| 6 | Data not available | Data not available | Data not available |

Table 4: Solution Stability of (+)-Troparil Tartrate Salt in Aqueous Buffer (pH 7.4) at 25°C

| Time (days) | Assay (%) | Total Degradation Products (%) |

| 0 | Initial value | Initial value |

| 1 | Data not available | Data not available |

| 7 | Data not available | Data not available |

| 14 | Data not available | Data not available |

Experimental Protocol for Stability-Indicating HPLC Method and Stress Testing

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or other impurities.

Objective: To develop a stability-indicating HPLC method and perform stress testing to identify potential degradation products and pathways for (+)-Troparil tartrate salt.

Materials:

-

(+)-Troparil tartrate salt

-

Reagents for forced degradation: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, light source (ICH Q1B), heating oven.

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Appropriate HPLC column and mobile phase.

Procedure:

-

Method Development:

-

Develop an HPLC method that separates (+)-Troparil from its potential degradation products. A gradient elution method is often required.

-

A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

-

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Dissolve the sample in an acidic solution (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Dissolve the sample in a basic solution (e.g., 0.1 N NaOH) and heat.

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid sample to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid or solution sample to light according to ICH Q1B guidelines.

-

For each condition, a control sample should be stored under normal conditions.

-

-

Analysis of Stressed Samples:

-

At various time points, neutralize the acid and base-stressed samples.

-

Analyze all stressed samples by the developed HPLC method.

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of (+)-Troparil.

-

-

Method Validation:

-

Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the parent drug peak from all degradation product peaks.

-

Caption: Workflow for forced degradation studies.

Mechanism of Action: Dopamine Reuptake Inhibition

(+)-Troparil exerts its stimulant effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[2][4] The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By inhibiting the DAT, Troparil increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.

Troparil and other cocaine-like inhibitors are known to bind to the DAT and stabilize it in an "outward-open" conformation.[5][6][7] This prevents the conformational changes necessary for dopamine to be transported back into the presynaptic neuron.

Caption: Mechanism of (+)-Troparil at the dopamine synapse.

Conclusion

(+)-Troparil tartrate salt is an important research tool in the field of neuroscience. While specific quantitative data on its solubility and stability are lacking in publicly accessible literature, this guide provides a framework for researchers to determine these critical parameters. The detailed experimental protocols for solubility and stability testing, along with an understanding of its mechanism of action, will empower scientists to effectively utilize (+)-Troparil tartrate in their studies and contribute to a more complete physicochemical profile of this compound. The provided templates for data presentation and the visual workflows are intended to standardize and streamline the characterization process.

References

- 1. researchgate.net [researchgate.net]

- 2. Troparil - Wikipedia [en.wikipedia.org]

- 3. Troparil CAS#: 74163-84-1 [m.chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. List of phenyltropanes - Wikipedia [en.wikipedia.org]

- 6. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between conformational changes in the dopamine transporter and cocaine-like subjective effects of uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Applications of (+)-Troparil in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Troparil, also known as WIN 35,065-2 or β-CPT, is a synthetic phenyltropane derivative that acts as a potent and selective dopamine reuptake inhibitor (DRI)[1]. Developed in the 1970s as an analog of cocaine, it was synthesized to dissociate the stimulant effects of cocaine from its local anesthetic and cardiotoxic properties[2]. Due to its high affinity for the dopamine transporter (DAT) and longer duration of action compared to cocaine, (+)-Troparil has become an invaluable tool in preclinical neuroscience research[1][2]. This guide provides a comprehensive overview of the preclinical applications of (+)-Troparil, focusing on its pharmacological profile, experimental methodologies, and its utility in studying dopaminergic systems.

Pharmacological Profile

(+)-Troparil's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft[1]. This action underlies its potent stimulant effects. While it is most selective for DAT, (+)-Troparil also exhibits affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), albeit at lower levels[1].

Data Presentation: Binding Affinities and In Vivo Potency

The following tables summarize the quantitative data for (+)-Troparil's binding affinity (Ki) at monoamine transporters and its in vivo potency (ED50) in locomotor activity studies.

| Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of (+)-Troparil | |||

| Transporter | Species | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Rat | 13.0 | Neurochemical Research, 1995 |

| Dopamine Transporter (DAT) | Monkey | 10.2 | Journal of Medicinal Chemistry, 1995 |

| Dopamine Transporter (DAT) | Human | 15.0 | Journal of Medicinal Chemistry, 1999 |

| Norepinephrine Transporter (NET) | Rat | 261 | Journal of Medicinal Chemistry, 1995 |

| Serotonin Transporter (SERT) | Rat | 2260 | Journal of Medicinal Chemistry, 1995 |

| Table 2: In Vivo Potency (ED50) of (+)-Troparil for Locomotor Activity | |||

| Species | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Intraperitoneal (i.p.) | 0.5 - 2.0 | European Journal of Pharmacology, 1994 |